molecular formula C13H21N3O3 B572996 Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate CAS No. 1253789-76-2

Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate

Cat. No.: B572996
CAS No.: 1253789-76-2
M. Wt: 267.329
InChI Key: UACKAWXFALKHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and an aminoisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the aminoisoxazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoisoxazole moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate is unique due to the presence of the aminoisoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-11(14)19-15-10/h8-9H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACKAWXFALKHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677825
Record name tert-Butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-76-2
Record name tert-Butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.